molecular formula C22H20ClFN2O2 B11308544 N-(2-chloro-6-fluorobenzyl)-2-propoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-6-fluorobenzyl)-2-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11308544
M. Wt: 398.9 g/mol
InChI Key: HLNRACZBRKTOQO-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with increased hydrogen content.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:

  • N-(2-Chlorophenyl)-N’-(2-fluorophenyl)urea
  • 2-Chloro-6-fluorobenzamide
  • N-(2-Chloro-6-fluorophenyl)-N’-methylurea

Uniqueness

N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various studies.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H20ClFN2O2/c1-2-14-28-20-11-4-3-8-16(20)22(27)26(21-12-5-6-13-25-21)15-17-18(23)9-7-10-19(17)24/h3-13H,2,14-15H2,1H3

InChI Key

HLNRACZBRKTOQO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3

Origin of Product

United States

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